3-(Benzoxy)-5-chlorobenzoic acid
Description
3-(Benzoxy)-5-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoxy group and a chlorine atom attached to the benzene ring
Properties
IUPAC Name |
3-chloro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCTENTYBZIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoxy)-5-chlorobenzoic acid typically involves the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures (0–10°C) followed by room temperature (20–30°C) for a few hours. The subsequent reductive cyclization is carried out using zinc in methanesulfonic acid at elevated temperatures (100–110°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as zinc in acidic conditions.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in methanesulfonic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Benzoxy)-5-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzoxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 3-Chlorobenzoic acid
- 5-Chlorobenzoic acid
- Benzoxybenzoic acid
Comparison: 3-(Benzoxy)-5-chlorobenzoic acid is unique due to the presence of both a benzoxy group and a chlorine atom on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the benzoxy group may enhance the compound’s lipophilicity, affecting its solubility and bioavailability .
Biological Activity
3-(Benzoxy)-5-chlorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory effects and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C14H11ClO3
Molecular Weight: 264.69 g/mol
The compound features a benzene ring substituted with a chlorobenzoic acid moiety and a benzoxy group, which influences its solubility and interaction with biological targets.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. In particular, research has demonstrated its ability to inhibit inflammation in models induced by lipopolysaccharides (LPS), suggesting a mechanism involving the inhibition of cyclooxygenase-2 (COX-2) activity.
- Case Study : A study by Caroline et al. (2019) investigated the effects of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares structural similarities with this compound. The results indicated significant reductions in inflammatory markers such as TNF-α and IL-1β in LPS-induced rats when treated with this compound at a dosage of 500 mg/60 kg body weight. The study concluded that the compound likely exerts its anti-inflammatory effects through COX-2 inhibition and modulation of NF-κB signaling pathways .
The proposed mechanisms for the biological activity of this compound include:
- COX-2 Inhibition : The compound may bind to COX-2, reducing the production of pro-inflammatory prostaglandins.
- Cytokine Modulation : It has been shown to lower levels of inflammatory cytokines, which are critical mediators in the inflammatory response.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
